molecular formula C15H24S B7880755 2,4,6-Triisopropylbenzenethiol

2,4,6-Triisopropylbenzenethiol

Cat. No. B7880755
M. Wt: 236.4 g/mol
InChI Key: QLPCAAJSEQIZOP-UHFFFAOYSA-N
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Description

2,4,6-Triisopropylbenzenethiol is a useful research compound. Its molecular formula is C15H24S and its molecular weight is 236.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Ruthenium Thiolate Complexes : 2,4,6-Triisopropylbenzenethiol is used in the formation of ruthenium thiolate complexes, which have potential applications in catalysis and materials science (Mashima, Mikami, & Nakamura, 1992).

  • Molecular Structure Analysis : The compound has been instrumental in studies involving X-ray powder diffraction, aiding in the understanding of molecular structures and the behavior of complex molecular systems (Tremayne, Maclean, Tang, & Glidewell, 1999).

  • Synthesis of Hybrid Compounds : It's used in the synthesis of hybrid compounds like 2,4,6-triisopropyl-2',5'-dimethoxybiphenyl, which may have applications in organic electronics or as intermediates in organic synthesis (Sharma et al., 2015).

  • Mixed Metal Thiolate Complexes : In the field of inorganic chemistry, it is utilized to form mixed-metal thiolate complexes, potentially useful in catalysis or as precursors for materials synthesis (Steiner, Grützmacher, Zolnai, & Huttner, 1992).

  • Peptide Synthesis : The compound has been used as a protecting group for the guanidino function of arginine in peptide synthesis, demonstrating its utility in bioorganic chemistry (Echner & Voelter, 1987).

  • Platinum Thiolate Complexes : It's involved in the formation of platinum thiolate complexes, which are relevant in the study of metal-ligand interactions, potentially influencing the design of new catalysts (Qin, Boeheim, Dabrowiak, & Zubieta, 1994).

  • Formation of Aryl Sulfides : The compound plays a role in the formation of sterically hindered aryl sulfides, which are significant in the development of new organic synthesis methods (Look & Norris, 1999).

  • Photoreactivities Studies : It is also used in studies investigating photoreactivity, contributing to the understanding of photochemical processes in organic molecules (Fukushima et al., 1998).

properties

IUPAC Name

2,4,6-tri(propan-2-yl)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24S/c1-9(2)12-7-13(10(3)4)15(16)14(8-12)11(5)6/h7-11,16H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPCAAJSEQIZOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.